2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole
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Overview
Description
2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and condensation reactions in a controlled environment could be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for 2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
2-Methylimidazo[1,2-a]pyridine: Similar in structure but with different functional groups.
Uniqueness
2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole is unique due to its combination of a thiazole ring with an imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-7-10(8-6-17-11(14-8)15-12)16-5-3-2-4-9(16)13-7/h2-6H,12H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKHZBIMMTNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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